![molecular formula C12H14ClFN2O3 B2646753 N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920223-33-2](/img/structure/B2646753.png)
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CFM-2 is a non-peptide inhibitor of the protease enzyme, which plays a crucial role in various physiological and pathological processes.
Scientific Research Applications
Fluorescence Imaging and Probes One significant application is in the development of fluorescent probes for bioimaging and environmental monitoring. Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing dicyanoisophorone for detecting hydrazine in biological and water samples, highlighting the compound's utility in sensitive environmental and health-related detections (Zhu et al., 2019). Similarly, Lou et al. (1997) reported on fluorophores for temperature monitoring in organic solvents, demonstrating the compound's role in non-intrusive temperature measurements (Lou et al., 1997).
Drug Development and Pharmacological Studies The compound's involvement in pharmacological research is evident in studies exploring novel therapeutic agents. For instance, the work by Iwamoto and Kita (2006) on a Na+/Ca2+ exchange inhibitor showcases the compound's potential in neuroprotection and treatment of neurological disorders (Iwamoto & Kita, 2006). This highlights the compound's relevance in developing new treatments for complex diseases.
Molecular Interactions and Chemical Reactions Research by Mamedov et al. (2016) on novel synthetic approaches for the creation of di- and mono-oxalamides from specific reactants illustrates the compound's role in advancing synthetic chemistry and understanding molecular rearrangements (Mamedov et al., 2016). This type of research is crucial for developing new chemical synthesis strategies and understanding chemical behavior.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3/c1-2-7(6-17)15-11(18)12(19)16-8-3-4-10(14)9(13)5-8/h3-5,7,17H,2,6H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHJUOBHNUQICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.